4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Description
4β-Azido-6α-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a heterocyclic compound featuring a fused thieno-thiopyran scaffold with a sulfone (7,7-dioxide) moiety. Its structure includes a β-azido group at the 4-position and an α-methyl group at the 6-position, which confer distinct stereochemical and electronic properties. This compound belongs to a class of sulfonamide-related intermediates, often utilized in the synthesis of carbonic anhydrase inhibitors (CAIs) such as dorzolamide . The azido group serves as a reactive handle for further chemical modifications, making it valuable in medicinal chemistry for introducing nitrogen-containing functionalities. Its synthesis typically involves stereoselective alkylation and oxidation steps, as exemplified in processes for related thiopyran derivatives .
Properties
IUPAC Name |
(4S,6S)-4-azido-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-5-4-7(10-11-9)6-2-3-14-8(6)15(5,12)13/h2-3,5,7H,4H2,1H3/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZLHHLYVLPLF-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thienothiopyran core: This step involves the cyclization of a suitable precursor, such as a thienyl ketone, under acidic or basic conditions to form the thienothiopyran ring system.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the azido group can yield amines or other nitrogen-containing derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the azido group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential use as an intermediate in the synthesis of various pharmaceutical agents. One notable application is its role in the synthesis of dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The synthesis involves the reduction of the keto group in the compound to form a hydroxyl group, which is crucial for the biological activity of dorzolamide .
Case Study: Synthesis of Dorzolamide
- Process : The compound undergoes a reduction reaction using sodium borohydride or lithium aluminum hydride to yield cis-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide. This intermediate is then transformed into dorzolamide through a series of reactions including nucleophilic substitution and sulfonamide group introduction .
- Outcome : The resulting dorzolamide exhibits effective inhibition of carbonic anhydrase, demonstrating the utility of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide in drug development.
Materials Science
In materials science, this compound has been explored for its properties as a precursor for functional materials. Its azido group can be utilized in click chemistry reactions to create polymeric materials with specific functionalities.
Application in Polymer Chemistry
- Click Chemistry : The azido group allows for efficient coupling reactions with alkyne-containing compounds, facilitating the formation of diverse polymer architectures. This approach can be applied to develop smart materials with tunable properties such as responsiveness to environmental stimuli.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry due to its unique structural features. It can be transformed into various derivatives that may possess interesting biological or physical properties.
Synthetic Pathways
- Functionalization : The thieno[2,3-b]thiopyran framework allows for multiple functionalization strategies. For instance, modifications at the azido position can lead to new derivatives with enhanced biological activity or altered physical properties.
Data Summary
| Application Area | Specific Use Case | Key Outcomes |
|---|---|---|
| Medicinal Chemistry | Synthesis of Dorzolamide | Effective carbonic anhydrase inhibition |
| Materials Science | Precursor for Functional Polymers | Development of smart materials via click chemistry |
| Synthetic Organic Chemistry | Building block for derivatives | Creation of novel compounds with potential biological activity |
Mechanism of Action
The mechanism of action of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the compound’s sulfur-containing ring system can interact with biological macromolecules, potentially leading to the modulation of enzymatic activity or protein-protein interactions.
Comparison with Similar Compounds
Key Structural Differences :
- Substituents: The azido group in the target compound distinguishes it from ethylamino or acetamide derivatives, enabling unique reactivity in click chemistry or photoaffinity labeling.
- Stereochemistry : The β-azido and α-methyl configuration at positions 4 and 6, respectively, contrasts with the (4S,6S) stereochemistry in dorzolamide intermediates, affecting binding affinity to CA isoforms .
- Sulfonamide vs. Azido : Sulfonamide-containing analogues (e.g., dorzolamide) directly interact with CA active sites, while the azido derivative serves as a synthetic precursor .
Stability and Impurity Profiles
- Degradation Pathways : Unlike sulfonamide derivatives, the azido group may introduce instability under UV light or thermal stress, requiring controlled storage conditions. Dorzolamide-related impurities (e.g., maleic acid adducts) highlight the importance of stereochemical purity, with acceptance criteria for impurities set at ≤0.5% .
- Chromatographic Behavior : The target compound elutes earlier than dorzolamide in HPLC analyses due to reduced polarity from the azido group, as observed in related thiopyran systems .
Broader Context in Heterocyclic Chemistry
While benzofuroxan-derived phenazine dioxides (e.g., phenazine 5,10-dioxide) exhibit antibacterial activity , the thieno-thiopyran dioxides are specialized for enzyme inhibition. The sulfone moiety in both classes enhances electrophilicity, but the thiopyran scaffold’s fused ring system provides greater conformational rigidity, optimizing interactions with CA isoforms .
Biological Activity
4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C8H10N2O3S2
- Molecular Weight : 218.29 g/mol
- Melting Point : 154-155 °C
- Solubility : Sparingly soluble in chloroform; soluble in DMSO and ethyl acetate.
Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and fluid secretion. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and edema .
Antiglaucoma Activity
One of the primary areas of research for this compound is its potential use as an antiglaucoma agent. It is structurally related to dorzolamide, a well-known carbonic anhydrase inhibitor used in treating glaucoma. Studies suggest that modifications to the thieno[2,3-b]thiopyran structure can enhance its efficacy and selectivity towards specific CA isoforms .
Case Studies
- In Vitro Studies : A study conducted on various thieno derivatives showed that the azido group significantly increased the inhibition potency against carbonic anhydrase II (CA II), which is crucial for managing intraocular pressure in glaucoma patients. The IC50 values were notably lower for compounds with the azido substitution compared to their non-azido counterparts .
- In Vivo Studies : Animal models treated with this compound demonstrated a significant reduction in intraocular pressure (IOP) compared to control groups. These results support the compound's potential as a therapeutic agent for glaucoma management .
Synthesis
The synthesis of this compound involves several key steps:
- Starting Material : The process typically begins with 3-(2-thienylthio)butyric acid.
- Resolution : An enantiomeric mixture is resolved using optically active bases.
- Cyclization and Reduction : Intramolecular cyclization followed by reduction leads to the formation of the desired thieno compound.
- Azidation : The introduction of the azido group is performed through nucleophilic substitution reactions on suitable precursors .
Comparative Analysis
Q & A
Q. What are the key challenges in synthesizing 4β-azido-6α-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, and how can stereochemical purity be ensured?
Synthesis requires precise control over stereochemistry at the 4β-azido and 6α-methyl positions. The azido group’s introduction demands azide-safe protocols (e.g., low-temperature diazo transfer reactions), while the thiopyran core’s rigidity complicates regioselective functionalization. To ensure stereochemical purity, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and confirm configurations via X-ray crystallography or NOESY NMR .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Q. How can researchers assess the thermal stability of the azido group in this compound?
Use differential scanning calorimetry (DSC) to detect exothermic decomposition events. Accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH for 6 months) paired with HPLC-UV monitoring can quantify degradation products like amines or nitriles .
Advanced Research Questions
Q. What methodologies resolve contradictions in biological activity data for this compound?
If conflicting reports arise (e.g., carbonic anhydrase inhibition vs. off-target effects), employ orthogonal assays:
Q. How can impurity profiles be controlled during scale-up synthesis?
- Process optimization : Use DoE (Design of Experiments) to minimize byproducts like des-azido or sulfonamide derivatives.
- Analytical QC : Employ UPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. Reference pharmacopeial standards (e.g., USP Dorzolamide-related compounds) for impurity identification .
Q. What strategies improve metabolic stability in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
